molecular formula C20H21N5O3 B2897304 benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate CAS No. 371923-81-8

benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate

Cat. No.: B2897304
CAS No.: 371923-81-8
M. Wt: 379.42
InChI Key: ZNWMJJGJIRAOLM-UHFFFAOYSA-N
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Description

Benzyl 6’-amino-5’-cyano-3’-methyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate is a complex organic compound . It has a molecular formula of C20H21N5O3 and an average mass of 379.412 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates were synthesized by a reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a spiro configuration, which is a type of chemical compound where two rings share a single atom . The compound contains a piperidine ring, a pyrano ring, and a pyrazole ring .

Scientific Research Applications

Synthesis Applications

  • Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, which includes a related N-2 tert-butyl pyrazolospirolactam core, was reported by Huard et al. (2012). This compound was synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate through a 10-step process, showcasing its complex synthesis and potential in creating novel inhibitors (Huard et al., 2012).

  • Sigma Receptor Ligands : Maier and Wünsch (2002) investigated several spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], for their binding properties with sigma receptors. The presence of a cyano group in the spirocycle's position 3 showed high sigma receptor affinity and selectivity, emphasizing the relevance of such structures in developing sigma receptor ligands (Maier & Wünsch, 2002).

Chemical Reaction Applications

  • Michael Addition to 2-Arylidenebenzo[b]thiophen-3(2H)-ones : The work by Bakhouch et al. (2015) demonstrates the Michael addition of active methylene compounds to 2-arylidenebenzo[b]thiophen-3(2H)-ones, resulting in a series of compounds including 2-amino-4-aryl-3-cyano-4H-1-benzothieno[3,2- b ]pyrans. This process highlights the utility of related spiro compounds in complex chemical reactions (Bakhouch et al., 2015).

Combinatorial Synthesis and Applications

  • Ultrasound-Assisted Combinatorial Synthesis : Zou et al. (2012) described an ultrasound-assisted one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This synthesis method, catalyzed by piperidine, highlights the potential of using ultrasound in the efficient synthesis of complex spiro compounds (Zou et al., 2012).

Cross-Condensation Applications

  • Synthesis of 6-Amino-Spiro-4-(Piperidine-4')-2H,4H-Pyrano[2,3-c]Pyrazoles : Shestopalov et al. (2003) developed a method for synthesizing 1′-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles through a three-component condensation. This method demonstrates the adaptability of spiro compounds in creating potentially active compounds for various applications (Shestopalov et al., 2003).

Properties

IUPAC Name

benzyl 6-amino-5-cyano-3-methylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-16-18(24-23-13)28-17(22)15(11-21)20(16)7-9-25(10-8-20)19(26)27-12-14-5-3-2-4-6-14/h2-6H,7-10,12,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMJJGJIRAOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC4=CC=CC=C4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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